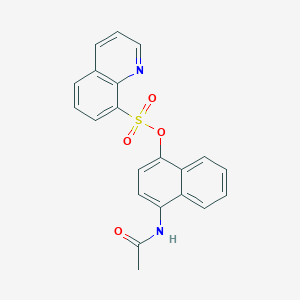
Phenyl quinoline-8-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl quinoline-8-sulfonate (PQS) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. PQS is a sulfonated quinoline derivative that has been widely used in various fields of research, including biochemistry, pharmacology, and molecular biology.
科学的研究の応用
Phenyl quinoline-8-sulfonate has been used extensively in scientific research due to its unique properties. Phenyl quinoline-8-sulfonate has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc. Phenyl quinoline-8-sulfonate has also been used as a photosensitizer for photodynamic therapy, which is a promising cancer treatment method. In addition, Phenyl quinoline-8-sulfonate has been used as a ligand for the development of new drugs and as a tool for the study of protein-ligand interactions.
作用機序
The mechanism of action of Phenyl quinoline-8-sulfonate is not fully understood, but it is believed to involve the formation of complexes with metal ions. Phenyl quinoline-8-sulfonate can form stable complexes with copper and zinc ions, which can lead to the generation of reactive oxygen species (ROS) upon exposure to light. The ROS can cause oxidative damage to cancer cells, leading to their destruction. Phenyl quinoline-8-sulfonate can also bind to proteins, which can alter their activity and function.
Biochemical and Physiological Effects:
Phenyl quinoline-8-sulfonate has been shown to have several biochemical and physiological effects. Phenyl quinoline-8-sulfonate can induce apoptosis, which is a programmed cell death mechanism that is important for the regulation of cell growth and development. Phenyl quinoline-8-sulfonate can also inhibit the activity of enzymes, such as acetylcholinesterase, which is important for the regulation of neurotransmitter levels in the brain. Phenyl quinoline-8-sulfonate has also been shown to have anti-inflammatory effects, which can be useful for the treatment of various inflammatory diseases.
実験室実験の利点と制限
Phenyl quinoline-8-sulfonate has several advantages for lab experiments. Phenyl quinoline-8-sulfonate is a highly stable compound that can be easily synthesized and purified. Phenyl quinoline-8-sulfonate is also a fluorescent compound, which can be useful for the detection of metal ions and the study of protein-ligand interactions. However, Phenyl quinoline-8-sulfonate has some limitations for lab experiments. Phenyl quinoline-8-sulfonate can be toxic to cells at high concentrations, which can limit its use in cell-based assays. In addition, Phenyl quinoline-8-sulfonate can be sensitive to light and can degrade over time, which can affect its stability and activity.
将来の方向性
There are several future directions for the research and development of Phenyl quinoline-8-sulfonate. One potential direction is the development of Phenyl quinoline-8-sulfonate-based photosensitizers for cancer therapy. Phenyl quinoline-8-sulfonate can be modified to improve its selectivity and efficacy for cancer cells. Another potential direction is the development of Phenyl quinoline-8-sulfonate-based fluorescent probes for the detection of metal ions in biological samples. Phenyl quinoline-8-sulfonate can also be used as a tool for the study of protein-ligand interactions and the development of new drugs. Overall, Phenyl quinoline-8-sulfonate has the potential to be a valuable tool for scientific research and the development of new therapies.
合成法
The synthesis of Phenyl quinoline-8-sulfonate involves the reaction of 8-aminoquinoline with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction yields Phenyl quinoline-8-sulfonate as a white crystalline solid with a high purity level. The synthesis of Phenyl quinoline-8-sulfonate is relatively simple and can be accomplished through a one-pot reaction. The purity and yield of Phenyl quinoline-8-sulfonate can be improved by optimizing the reaction conditions.
特性
分子式 |
C15H11NO3S |
|---|---|
分子量 |
285.3 g/mol |
IUPAC名 |
phenyl quinoline-8-sulfonate |
InChI |
InChI=1S/C15H11NO3S/c17-20(18,19-13-8-2-1-3-9-13)14-10-4-6-12-7-5-11-16-15(12)14/h1-11H |
InChIキー |
NEPWCKJYABFTOB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{2-Oxo-2-[(1-phenylethyl)amino]ethoxy}acetic acid](/img/structure/B276966.png)

![{2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid](/img/structure/B276969.png)
![{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B276971.png)

![(1-{2-Oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}cyclopentyl)acetic acid](/img/structure/B276978.png)
![2-[2-(4-Methylpiperazin-4-ium-1-yl)-2-oxoethoxy]acetate](/img/structure/B276979.png)

![N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide](/img/structure/B276990.png)
![N-[3-(diethylamino)propyl]-8-quinolinesulfonamide](/img/structure/B276992.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide](/img/structure/B276993.png)

![2-Methylphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B276996.png)
![N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B276997.png)